molecular formula C22H25Cl2N3O3 B13754975 Acetanilide, 4'-chloro-2'-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl- CAS No. 59180-46-0

Acetanilide, 4'-chloro-2'-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl-

Cat. No.: B13754975
CAS No.: 59180-46-0
M. Wt: 450.4 g/mol
InChI Key: ALMPDHNJPCFJOP-UHFFFAOYSA-N
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Description

“Acetanilide, 4’-chloro-2’-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl-” is a complex organic compound that belongs to the class of acetanilides Acetanilides are known for their diverse applications in pharmaceuticals, dyes, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Acetanilide, 4’-chloro-2’-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl-” typically involves multiple steps, including the acylation of aniline derivatives, chlorination, and amidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Can involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, this compound or its derivatives could be investigated for their therapeutic potential, particularly in the development of new drugs or treatments.

Industry

In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “Acetanilide, 4’-chloro-2’-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl-” would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simpler analog with known analgesic and antipyretic properties.

    N-Phenylacetamide: Another related compound with similar structural features.

    Chlorobenzoyl derivatives: Compounds with similar chlorinated benzoyl groups.

Uniqueness

The uniqueness of “Acetanilide, 4’-chloro-2’-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl-” lies in its complex structure, which combines multiple functional groups, potentially leading to diverse chemical reactivity and biological activity.

Properties

CAS No.

59180-46-0

Molecular Formula

C22H25Cl2N3O3

Molecular Weight

450.4 g/mol

IUPAC Name

2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-N-[2-(diethylamino)acetyl]acetamide

InChI

InChI=1S/C22H25Cl2N3O3/c1-4-27(5-2)14-21(29)25-20(28)13-26(3)19-11-10-15(23)12-17(19)22(30)16-8-6-7-9-18(16)24/h6-12H,4-5,13-14H2,1-3H3,(H,25,28,29)

InChI Key

ALMPDHNJPCFJOP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC(=O)CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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